molecular formula C30H44N7O17P3S B057437 4-Tolylacetyl-coenzyme A CAS No. 124924-92-1

4-Tolylacetyl-coenzyme A

Cat. No. B057437
M. Wt: 899.7 g/mol
InChI Key: GOWLCGDSMBSDPX-FUEUKBNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tolylacetyl-coenzyme A (4-Tolylacetyl-CoA) is a molecule that plays a crucial role in the metabolism of fatty acids. It is an intermediate compound in the beta-oxidation of fatty acids, which is a process that breaks down fatty acids to produce energy. 4-Tolylacetyl-CoA is synthesized in the liver and is involved in the breakdown of long-chain fatty acids. This molecule has been extensively studied due to its importance in fatty acid metabolism, and its potential applications in scientific research.

Mechanism Of Action

4-Tolylacetyl-CoA is an intermediate compound in the beta-oxidation pathway of fatty acid metabolism. It is involved in the breakdown of long-chain fatty acids to produce energy. The breakdown of fatty acids occurs in the mitochondria of cells, and 4-Tolylacetyl-CoA is an essential component of this process.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Tolylacetyl-CoA are related to its role in fatty acid metabolism. This molecule is involved in the breakdown of long-chain fatty acids to produce energy. The breakdown of fatty acids is essential for the production of ATP, which is the primary source of energy for cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Tolylacetyl-CoA in lab experiments is its role in fatty acid metabolism. This molecule is involved in a crucial pathway that is essential for the production of energy. Additionally, 4-Tolylacetyl-CoA is a well-studied molecule, and there is a significant amount of information available on its properties and behavior.
One of the limitations of using 4-Tolylacetyl-CoA in lab experiments is its complexity. The synthesis of this molecule requires specialized equipment and expertise, which can be challenging for some researchers. Additionally, the use of 4-Tolylacetyl-CoA in lab experiments requires a significant amount of resources, which can limit its use in some studies.

Future Directions

There are several future directions for research involving 4-Tolylacetyl-CoA. One area of research is the study of the regulation of fatty acid metabolism. This molecule is involved in a complex pathway that is regulated by several enzymes and other factors. Understanding the regulation of this pathway could lead to new treatments for metabolic disorders.
Another area of research is the development of new drugs that target fatty acid metabolism. 4-Tolylacetyl-CoA has been used to study the effects of various drugs on fatty acid metabolism, and this research could lead to the development of new treatments for metabolic disorders.
Conclusion:
In conclusion, 4-Tolylacetyl-CoA is a crucial molecule in the metabolism of fatty acids. It is involved in the beta-oxidation pathway, which is essential for the production of energy. This molecule has been extensively studied, and its potential applications in scientific research are significant. The synthesis of 4-Tolylacetyl-CoA is a complex process that requires specialized equipment and expertise. However, the use of this molecule in lab experiments has several advantages, including its role in fatty acid metabolism and the significant amount of information available on its properties and behavior. There are several future directions for research involving 4-Tolylacetyl-CoA, including the study of the regulation of fatty acid metabolism and the development of new drugs that target this pathway.

Synthesis Methods

The synthesis of 4-Tolylacetyl-CoA involves several steps, starting with the synthesis of 4-Tolylacetic acid. This acid is then converted to its corresponding thioester, which is then coupled with coenzyme A to form 4-Tolylacetyl-CoA. The synthesis of 4-Tolylacetyl-CoA is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

4-Tolylacetyl-CoA has been used extensively in scientific research to study the metabolism of fatty acids. It has been used to study the beta-oxidation pathway and the regulation of fatty acid metabolism. This molecule has also been used to study the effects of various drugs on fatty acid metabolism.

properties

CAS RN

124924-92-1

Product Name

4-Tolylacetyl-coenzyme A

Molecular Formula

C30H44N7O17P3S

Molecular Weight

899.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-methylphenyl)ethanethioate

InChI

InChI=1S/C30H44N7O17P3S/c1-17-4-6-18(7-5-17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

GOWLCGDSMBSDPX-FUEUKBNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

SMILES

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

synonyms

4-tolylacetyl-CoA
4-tolylacetyl-coenzyme A
coenzyme A, 4-tolylacetyl-
p-tolylacetyl-coenzyme A

Origin of Product

United States

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